molecular formula C147H239N43O42S2 B561545 VIP (guinea pig) CAS No. 96886-24-7

VIP (guinea pig)

Cat. No. B561545
CAS RN: 96886-24-7
M. Wt: 3344.908
InChI Key: UGKBLTCXYMBLJU-SDELKSRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vasoactive intestinal peptide (VIP) in guinea pigs is a peptide hormone that is involved in neurotransmission and smooth muscle relaxation . It is a relatively small peptide, with small ears, short legs, and no tail . It is a peptide of 28 amino acid residues that belongs to a glucagon/secretin superfamily .


Synthesis Analysis

Receptors for VIP and PACAP in guinea pig cerebral cortex were characterized by radioreceptor binding of 125I-labeled VIP (human/rat/porcine), and cyclic AMP (cAMP) formation . Vasoactive intestinal plypeptide was found in Guinea pig (Cavia porcellus) .


Molecular Structure Analysis

VIP (guinea pig) has a molecular weight of 3344.86 and a formula of C147H239N43O42S2 . The conformation of various regions of VIP has been analyzed by semiempirical methods, CD, and NMR spectroscopy, indicating that residues 11-21 are most likely to be helical, whereas the amino-terminal portion VIP(1-11) could exhibit two beta-turn structures .


Chemical Reactions Analysis

VIP (guinea pig) is a trophic and mitogenic factor, stimulates growth in whole cultured embryos . It functions as a simple gastrointestinal hormone and suggests a possible neurotransmitter function .


Physical And Chemical Properties Analysis

VIP (guinea pig) is a solid substance with a white to off-white color . It is stored in a sealed storage, away from moisture and light, under nitrogen .

Scientific Research Applications

Neuroprotective Properties

Vasoactive intestinal peptide (VIP) exhibits neuroprotective properties. It has been demonstrated to protect the intrinsic nerves of guinea-pig urinary bladder from damage due to anoxia/glucopenia and reperfusion. Specifically, VIP improved the response of detrusor strips to electrical field stimulation during these stress conditions, indicating its potential in protecting nerve function under extreme physiological stress (Pessina, Kalfin, & Sgaragli, 2001).

Skin Morphology and Immune Response

VIP's influence on skin morphology and immune response has been studied in guinea pigs. Injection of VIP into guinea pig skin resulted in observable changes in the deeper layers of the skin, including T cell and macrophagic infiltrations. This highlights the role of VIP in modulating local skin immune responses and tissue morphology (Gendek-Kubiak, Danowski, & Kmieć, 2003).

Pharmacophore Analysis for VPAC1 Receptors

The pharmacophore of VIP for VPAC1 receptors, which are involved in various physiological and pathological processes, was studied in guinea pigs. This research is crucial for understanding species differences in VIP receptor interactions, which has implications in the development of therapeutic agents targeting these receptors (Igarashi et al., 2002).

Interaction with Nitric Oxide in Gastric Function

The interaction between nitric oxide and VIP in the guinea-pig gastric fundus was investigated, revealing that VIP induces a concentration-dependent inhibition of carbachol-induced contraction in smooth muscle cells. This study provides insight into the role of VIP in gastrointestinal motility and its interaction with other signaling molecules (Dick, Van Geldre, Timmermans, & Lefebvre, 2000).

Gastrointestinal Motility Disorder

VIP plays a role in gastrointestinal motility. A study on the prokinetic activity of Gentiopicroside, a compound used to treat gastrointestinal motility disorders, showed that it modulated the levels of various peptides including VIP, indicating VIP's involvement in regulating gastrointestinal functions (Ruan et al., 2015).

Myenteric Neurones and Inflammatory Response

VIP's role in the myenteric neurones and its response to inflammatory conditions in the gastrointestinal tract was studied. An indiscriminate loss of myenteric neurones, including those immunoreactive for VIP, was observed during the onset of inflammation, highlighting VIP's involvement in the neural response to gastrointestinal disorders (Linden et al., 2005).

VIP's Influence on cAMP Formation in Cerebral Cortex

VIP's effect on cAMP formation in the mammalian cerebral cortex, including guinea pigs, was compared across different species. This research provides insights into VIP's role in cerebral functions and the variability of its effects across species (Dejda, Gendek-Kubiak, & Nowak, 2004).

Cardiac Function

VIP was analyzed for its presence in neurons and fibers within guinea pig intrinsic cardiac ganglia and cardiac tissue. The study revealed VIP's co-localization with neuronal nitric oxide synthase, indicating its involvement in cardiac neural regulation (Parsons et al., 2006).

Future Directions

The guinea pig model, including the study of VIP, has potential for future use in basic science studies. These include evaluation of the mode of action, and assessment of strategies to improve transplantation success .

properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C147H239N43O42S2/c1-71(2)55-97(175-120(207)77(12)165-130(217)105(65-112(201)202)181-140(227)107(68-191)185-121(208)87(151)62-84-67-160-70-163-84)133(220)179-102(59-81-29-19-18-20-30-81)137(224)189-117(80(15)195)145(232)184-106(66-113(203)204)139(226)190-116(79(14)194)144(231)183-103(61-83-38-42-86(197)43-39-83)138(225)188-115(78(13)193)143(230)173-92(35-28-52-162-147(158)159)127(214)176-98(56-72(3)4)131(218)170-91(34-27-51-161-146(156)157)125(212)167-89(32-22-25-49-149)124(211)171-93(44-45-109(152)198)128(215)172-94(46-53-233-16)122(209)164-76(11)119(206)166-95(47-54-234-17)129(216)169-88(31-21-24-48-148)123(210)168-90(33-23-26-50-150)126(213)178-101(60-82-36-40-85(196)41-37-82)135(222)177-99(57-73(5)6)134(221)180-104(64-111(154)200)136(223)186-108(69-192)141(228)187-114(75(9)10)142(229)182-100(58-74(7)8)132(219)174-96(118(155)205)63-110(153)199/h18-20,29-30,36-43,67,70-80,87-108,114-117,191-197H,21-28,31-35,44-66,68-69,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,205)(H,160,163)(H,164,209)(H,165,217)(H,166,206)(H,167,212)(H,168,210)(H,169,216)(H,170,218)(H,171,211)(H,172,215)(H,173,230)(H,174,219)(H,175,207)(H,176,214)(H,177,222)(H,178,213)(H,179,220)(H,180,221)(H,181,227)(H,182,229)(H,183,231)(H,184,232)(H,185,208)(H,186,223)(H,187,228)(H,188,225)(H,189,224)(H,190,226)(H,201,202)(H,203,204)(H4,156,157,161)(H4,158,159,162)/t76-,77-,78+,79+,80+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKBLTCXYMBLJU-SDELKSRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C147H239N43O42S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VIP (guinea pig)

Citations

For This Compound
87
Citations
BH Du, J Eng, JD Hulmes, M Chang, YCE Pan… - Biochemical and …, 1985 - Elsevier
Mammalian vasoactive intestinal peptide (VIP) has been reported to be identical in four species. This report describes the extraction of guinea pig (GP) intestinal VIP, its purification and …
Number of citations: 107 www.sciencedirect.com
CM Lilly, JS Stamler, B Gaston… - … of Physiology-Lung …, 1993 - journals.physiology.org
The mechanism of vasoactive intestinal peptide (VIP)-induced pulmonary relaxation in tracheally perfused guinea pig lungs was defined with the use of inhibitors of nitric oxide synthase …
Number of citations: 34 journals.physiology.org
DB Hoover - Peptides, 1989 - Elsevier
The parmacological effects of guinea pig vasoactive intestinal peptide (VIP) were studied in isolated perfused guinea pig hearts. Bolus injections of VIP produced a dose-dependent …
Number of citations: 23 www.sciencedirect.com
C Fung, P Unterweger, LJ Parry… - American Journal …, 2014 - journals.physiology.org
In the gastrointestinal tract, vasoactive intestinal peptide (VIP) is found exclusively within neurons. VIP regulates intestinal motility via neurally mediated and direct actions on smooth …
Number of citations: 32 journals.physiology.org
R Bhogal, RLG Sheldrick, RA Coleman, DM Smith… - Peptides, 1994 - Elsevier
Neither pituitary adenylate cyclase activating polypeptide-38 (PACAP) nor its homologue, vasoactive intestinal polypeptide (VIP), contracted guinea pig isolated trachea (GPT), but on …
Number of citations: 12 www.sciencedirect.com
CO Inyama, J Wharton, CJ Davis, RH Jackson… - Neuroscience …, 1987 - Elsevier
Vasoactive intestinal polypeptide (VIP) binding sites were localised in sections of guinea pig genital tissues using [ 125 I]VIP and quantitative in vitro receptor autoradiography. A …
Number of citations: 13 www.sciencedirect.com
CM Lilly, MA Martins, JM Drazen - The Journal of clinical …, 1993 - Am Soc Clin Investig
The effects of enzyme inhibitors on vasoactive intestinal peptide (VIP)-induced decreases in airway opening pressure (PaO) and VIP-like immunoreactivity (VIP-LI) recovery were …
Number of citations: 35 www.jci.org
A Dejda, H Gendek-Kubiak, JZ Nowak - Pol J Pharmacol, 2004 - if-pan.krakow.pl
Chicken, guinea pig and mammalian (human/porcine/rat) vasoactive intestinal peptides (VIP; 0.001–3 mM) were compared with respect to their ability to stimulate adenosine 3’, 5’-cyclic …
Number of citations: 5 if-pan.krakow.pl
CM Lilly, L Kobzik, AE Hall… - The Journal of clinical …, 1994 - Am Soc Clin Investig
The effects of airway inflammation induced by chronic antigen exposure on substance P (SP)-induced increases and vasoactive intestinal peptide (VIP)-induced decreases in airway …
Number of citations: 66 www.jci.org
AV Greco, R Mancinelli, G Mingrone, C Racanicchi - Experientia, 1990 - Springer
The role of vasoactive intestinal peptide (VIP), as a possible neurotransmitter of the intrinsic nerve plexus in the guinea pig gallbladder, was investigated by monitoring spontaneous …
Number of citations: 1 link.springer.com

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